2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 197356-40-4
VCID: VC21316192
InChI: InChI=1S/C7H7N3O2/c1-4-3-10-6(8-4)2-5(9-10)7(11)12/h2-3,9H,1H3,(H,11,12)
SMILES: CC1=CN2C(=N1)C=C(N2)C(=O)O
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

CAS No.: 197356-40-4

Cat. No.: VC21316192

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid - 197356-40-4

Specification

CAS No. 197356-40-4
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Standard InChI InChI=1S/C7H7N3O2/c1-4-3-10-6(8-4)2-5(9-10)7(11)12/h2-3,9H,1H3,(H,11,12)
Standard InChI Key QPDXMKHXYQAZEI-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=C(N2)C(=O)O
Canonical SMILES CC1=CN2C(=N1)C=C(N2)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid features a unique heterocyclic structure that contributes to its chemical reactivity and biological activities. The compound consists of a fused bicyclic ring system with a methyl substituent at position 2 and a carboxylic acid group at position 6. The "5H" designation indicates the presence of a hydrogen atom at position 5 of the imidazo[1,2-b]pyrazole core.

The imidazo[1,2-b]pyrazole core itself is composed of an imidazole ring fused to a pyrazole ring, creating a planar, aromatic system with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions . This structural feature is particularly important for the compound's ability to interact with biological targets, including enzymes and receptors.

The methyl group at position 2 provides lipophilicity and can influence the compound's membrane permeability and binding affinity to target proteins. The carboxylic acid group at position 6 introduces acidic properties and provides opportunities for further functionalization through various chemical reactions, such as esterification, amidation, and reduction.

Physical and Chemical Properties

The physical and chemical properties of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid play a crucial role in its behavior in biological systems and its potential applications in medicinal chemistry. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 2-Methyl-5H-Imidazo[1,2-b]pyrazole-6-Carboxylic Acid

PropertyValueReference
CAS Number197356-40-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
IUPAC Name2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Standard InChIInChI=1S/C7H7N3O2/c1-4-3-10-6(8-4)2-5(9-10)7(11)12/h2-3,9H,1H3,(H,11,12)
Standard InChIKeyQPDXMKHXYQAZEI-UHFFFAOYSA-N
SMILESCC1=CN2C(=N1)C=C(N2)C(=O)O
Canonical SMILESCC1=CN2C(=N1)C=C(N2)C(=O)O
Synonyms1H-Imidazo[1,2-b]pyrazole-6-carboxylicacid,2-methyl-(9CI)

The presence of both basic nitrogen atoms and an acidic carboxylic acid group gives 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid amphoteric properties, allowing it to act as both an acid and a base depending on the pH of the environment. This characteristic can significantly influence its solubility, bioavailability, and interaction with biological targets.

Synthesis Methods

The synthesis of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and related compounds has been a subject of significant research interest. Various approaches have been developed to prepare imidazo[1,2-b]pyrazole derivatives, ranging from traditional multi-step reactions to more advanced one-pot processes and microwave-assisted syntheses.

Traditional Synthetic Approaches

The traditional synthesis of "endo" 1H- and 5H-imidazo[1,2-b]pyrazoles involves the treatment of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acid catalysts . This approach typically requires reaction times of 3-18 hours and temperatures ranging from ambient to 140°C.

For the synthesis of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid specifically, the process would likely involve the use of appropriately substituted pyrazole precursors with functional groups that can be converted to the carboxylic acid moiety at position 6.

The main limitations of these traditional methods include:

  • Long reaction times (3-18 hours)

  • Need for extensive purification procedures (column chromatography and/or recrystallization)

  • Limited structural diversity in the final products due to constraints in the starting materials

  • Potential side reactions and lower yields

Advanced Synthetic Methodologies

Recent advancements in synthetic methodologies have led to the development of more efficient and selective approaches for the preparation of imidazo[1,2-b]pyrazole derivatives. One notable advancement is the application of the Groebke–Blackburn–Bienaymé reaction (GBB reaction), which allows for the facile, chemo- and regioselective multicomponent assembly of imidazo[1,2-b]pyrazoles .

A significant innovation in this field is the development of a one-pot, two-step process for the synthesis of imidazo[1,2-b]pyrazoles. This approach involves the in situ formation of amino-substituted heterocycles, such as C4-functionalized 5-aminopyrazoles, followed by a three-component GBB reaction . The advantages of this method include:

  • Streamlined synthetic process with fewer isolation steps

  • Reduced reaction times

  • Enhanced yields

  • Compatibility with green chemistry principles

  • Greater structural diversity in the final products

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for the rapid and efficient preparation of heterocyclic compounds, including imidazo[1,2-b]pyrazoles . This approach utilizes microwave irradiation to accelerate reactions that would otherwise require extended heating periods under conventional conditions.

For the synthesis of imidazo[1,2-b]pyrazole derivatives, microwave irradiation has been employed in the cyclocondensation of ethoxymethylene malononitrile with hydrazine to form 5-aminopyrazole-4-carbonitrile intermediates . Under microwave conditions (80°C, 150 W, 10 minutes, ethanol as solvent), this reaction proceeds with complete conversion, significantly reducing the reaction time compared to conventional heating methods.

The subsequent GBB reaction can then be carried out by adding water, an aldehyde, a catalytic amount of trifluoroacetic acid (TFA, 20 mol%), and an isocyanide to the solution of the preformed 5-aminopyrazole-4-carbonitrile at room temperature . This approach has been used to synthesize a variety of 1H-imidazo[1,2-b]pyrazoles with reaction times of 10-60 minutes and yields ranging from 23% to 83% .

Biological Activities

The imidazo[1,2-b]pyrazole scaffold, to which 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid belongs, exhibits a wide range of biological activities, making it an attractive starting point for the development of novel therapeutic agents. Research has demonstrated several pharmacological properties of these compounds, highlighting their potential for various medical applications.

Anticancer Properties

Compounds based on the imidazo[1,2-b]pyrazole core structure have shown promising anticancer activities . These compounds may exert their effects through various mechanisms, including:

  • Inhibition of cancer cell proliferation

  • Induction of apoptosis (programmed cell death)

  • Modulation of cellular signaling pathways

  • Interference with DNA replication and transcription

Studies have revealed that derivatives of imidazo[1,2-b]pyrazole exhibit significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating potent activity at low concentrations . The specific structural features of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid, including the methyl group at position 2 and the carboxylic acid at position 6, may contribute to its potential anticancer activity by influencing its interaction with specific cellular targets.

Anti-inflammatory Activities

Imidazo[1,2-b]pyrazole derivatives have demonstrated significant anti-inflammatory properties . The anti-inflammatory effects of these compounds may be mediated through the inhibition of various inflammatory mediators and enzymes, such as cyclooxygenases (COX), which play crucial roles in the inflammatory response.

The potential anti-inflammatory activity of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives makes them candidates for the development of novel anti-inflammatory agents for the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and asthma.

Antimicrobial Effects

Another notable biological activity of imidazo[1,2-b]pyrazole derivatives is their antimicrobial potential. These compounds have shown effectiveness against a variety of bacterial and fungal pathogens, suggesting their potential application in the development of new antimicrobial agents.

The antimicrobial activity of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and related compounds may be attributed to their ability to interfere with essential processes in microbial cells, such as cell wall synthesis, membrane function, or nucleic acid metabolism. The specific mechanisms of action may vary depending on the structural features of the compounds and the target microorganisms.

Antiviral Properties

Research has also explored the antiviral potential of imidazo[1,2-b]pyrazole derivatives . These compounds may interfere with various stages of viral replication, such as viral entry, viral genome replication, or viral assembly and release.

The antiviral activity of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives could potentially be exploited for the development of novel antiviral agents for the treatment of viral infections, addressing the growing need for effective antiviral therapies.

Biological ActivityPotential MechanismsTherapeutic ApplicationsReferences
AnticancerInhibition of cell proliferation, induction of apoptosis, modulation of signaling pathwaysTreatment of various cancers
Anti-inflammatoryInhibition of inflammatory mediators and enzymes (e.g., COX)Management of inflammatory conditions
AntimicrobialInterference with microbial cell processesTreatment of bacterial and fungal infections
AntiviralInhibition of viral replication processesTreatment of viral infections
AntidiabeticModulation of glucose metabolismManagement of diabetes

Research Findings and Applications

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been instrumental in understanding how the structural features of imidazo[1,2-b]pyrazole derivatives, including 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid, influence their biological activities. These studies have revealed that the pharmacological potential of these compounds is strongly affected by the ring substitution pattern and the level of ring saturation .

Recent research has focused on modifying the structure of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid to enhance its biological activities. These modifications include:

  • Substitution of the methyl group at position 2 with other alkyl or aryl groups

  • Introduction of additional functional groups to the imidazo[1,2-b]pyrazole core

  • Modification of the carboxylic acid group at position 6, such as conversion to esters, amides, or other derivatives

  • Exploration of various substituents to optimize pharmacokinetic properties and target specificity

The results of these studies provide valuable insights for the rational design of more potent and selective imidazo[1,2-b]pyrazole-based compounds for specific therapeutic applications.

Medicinal Chemistry Applications

The unique structural features and diverse biological activities of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid make it a valuable scaffold in medicinal chemistry. The compound serves as a starting point for the development of novel therapeutic agents targeting various diseases and conditions.

The carboxylic acid group at position 6 provides an opportunity for further functionalization, allowing for the creation of derivatives with improved pharmacokinetic properties, enhanced target specificity, or reduced side effects. For example, the carboxylic acid can be converted to esters to enhance lipophilicity and cell membrane permeability, or to amides to modify solubility and binding interactions with target proteins.

Drug Discovery Efforts

The diverse biological activities of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and related compounds have made them attractive targets in drug discovery programs . Researchers have explored the potential of these compounds in developing new treatments for various conditions, including:

  • Cancer

  • Inflammatory diseases

  • Bacterial and fungal infections

  • Viral diseases

  • Diabetes

The development of efficient synthetic methodologies, such as the one-pot, two-step GBB process and microwave-assisted synthesis, has facilitated the rapid construction of imidazo[1,2-b]pyrazole libraries, accelerating the drug discovery process . These libraries provide valuable resources for high-throughput screening and the identification of lead compounds for further development.

Agricultural Applications

Beyond their therapeutic applications, compounds based on the imidazo[1,2-b]pyrazole structure have been explored for potential use in agriculture, particularly in the development of novel pesticides . The biological activity of these compounds against pests makes them candidates for the creation of more effective and environmentally friendly pest control agents.

The integration of imidazo[1,2-b]pyrazole derivatives into pesticide formulations has been investigated to enhance efficacy and reduce environmental impact . This application represents an important extension of the utility of these compounds beyond the pharmaceutical sector.

Future Research Directions

Synthesis Optimization

Future research on 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid will likely focus on the development of more efficient and sustainable synthetic methodologies. Areas of potential advancement include:

  • Further refinement of one-pot, multi-component reactions

  • Exploration of catalytic systems for more selective transformations

  • Development of continuous-flow processes for improved scalability

  • Application of green chemistry principles to reduce waste and environmental impact

  • Utilization of biocatalysis for the preparation of enantiomerically pure derivatives

These advancements could lead to more economical and environmentally friendly processes for the production of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives, facilitating their application in various fields.

Structure Modification and SAR Studies

Continued structure-activity relationship studies will be essential for the development of more potent and selective imidazo[1,2-b]pyrazole-based compounds. Future research may focus on:

  • Systematic exploration of substituents at various positions of the imidazo[1,2-b]pyrazole core

  • Investigation of the effects of ring saturation and aromaticity on biological activities

  • Development of hybrid compounds combining the imidazo[1,2-b]pyrazole scaffold with other bioactive moieties

  • Application of computational methods for the rational design of derivatives with optimized properties

These studies will provide deeper insights into the relationship between the structural features of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its biological activities, guiding the design of more effective derivatives for specific applications.

Biological Evaluation and Drug Development

Future research will also focus on the comprehensive biological evaluation of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives to better understand their mechanisms of action and therapeutic potential. This may include:

  • In-depth studies of their interactions with specific biological targets

  • Investigation of their pharmacokinetic properties and metabolism

  • Evaluation of their toxicity profiles and potential side effects

  • Clinical trials for promising drug candidates

  • Exploration of drug delivery systems to enhance their efficacy and safety

These studies will be crucial for the advancement of imidazo[1,2-b]pyrazole-based compounds from the laboratory to the clinic, potentially leading to new therapeutic options for various diseases.

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